

Physical and chemical properties of DL-Threonine powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Threonine**

Cat. No.: **B559538**

[Get Quote](#)

DL-Threonine Powder: A Comprehensive Technical Guide

Introduction: **DL-Threonine** is a racemic mixture of the essential amino acid threonine, a vital building block for protein synthesis and various metabolic processes. Possessing a unique hydroxyl group in its side chain, it exhibits distinct physical and chemical properties that are crucial for its application in pharmaceutical development, nutritional supplements, and biotechnology. This guide provides an in-depth analysis of the core physical and chemical characteristics of **DL-Threonine** powder, complete with experimental protocols and data summaries tailored for researchers, scientists, and drug development professionals.

General and Structural Properties

DL-Threonine is an α -amino acid with two chiral centers, resulting in four possible stereoisomers. The "DL" designation indicates a mixture of the D- and L-enantiomers.

Property	Value	Reference
CAS Number	80-68-2	[1] [2] [3]
Molecular Formula	C ₄ H ₉ NO ₃	[1] [3] [4]
Molecular Weight	119.12 g/mol	[1] [4] [5]
Synonyms	(±)-2-Amino-3-hydroxybutyric acid, H-DL-Thr-OH	[3] [6]
IUPAC Name	(2RS,3SR)-2-Amino-3-hydroxybutanoic acid	

Physical Properties

The physical characteristics of **DL-Threonine** powder are fundamental to its handling, formulation, and storage.

Qualitative Properties:

- Appearance: White crystalline or crystalline powder.[\[1\]](#)[\[6\]](#)
- Odor: Odorless.[\[1\]](#)[\[4\]](#)
- Taste: Slightly sweet.[\[1\]](#)

Quantitative Physical Properties:

Property	Value	Conditions	Reference
Melting Point	~244 - 245 °C (with decomposition)	-	[1] [2] [4] [7]
Density	1.3 ± 0.1 g/cm ³	-	[2] [4]
pKa	2.09	at 25°C	[1] [8]

Solubility

DL-Threonine's solubility is a critical parameter for formulation and bioavailability. It is highly soluble in aqueous solutions but generally insoluble in non-polar organic solvents.

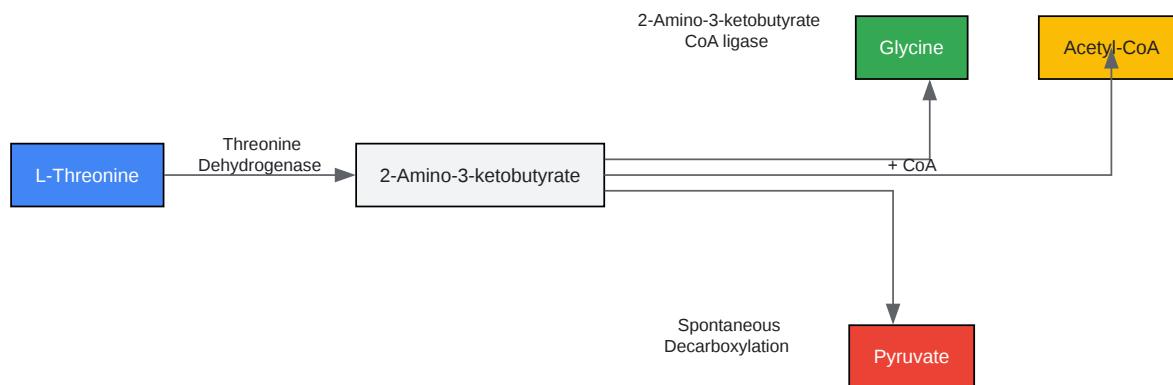
Solvent	Solubility	Conditions	Reference
Water	20.1 g / 100 mL	25 °C	[1]
100 mg / mL	with ultrasonic agitation	[9]	
Ethanol	Insoluble / Practically Insoluble	-	[1][10][11]
Ether	Insoluble	-	[8][11]
Chloroform	Insoluble	-	[8][11]
Oils	Insoluble	-	[1]
DMSO	Insoluble or slightly soluble	-	[9]

Crystal Structure

While this guide focuses on the DL-racemic mixture, detailed crystallographic studies have been performed on the L-enantiomer. L-Threonine crystallizes in an orthorhombic system with the space group $P2_12_12_1$.[\[12\]](#)[\[13\]](#) This information is valuable for understanding potential packing and solid-state interactions in the crystalline powder.

Chemical Properties

Structure and Reactivity


DL-Threonine is an α -amino acid characterized by a polar side chain containing a hydroxyl group. This hydroxyl group is a site for post-translational modifications such as O-linked glycosylation and phosphorylation.[\[4\]](#) The presence of both an amine and a carboxylic acid group allows it to form zwitterions in solution.

Stability and Storage

DL-Threonine is chemically stable under standard conditions.^[1] For optimal preservation, it should be stored at room temperature in a dry place.^{[1][2][4]} It is incompatible with strong oxidizing agents.^[8]

Metabolic Degradation Pathway

In biological systems, threonine is metabolized through several pathways. A primary route involves its conversion to pyruvate or its degradation to glycine and acetyl-CoA via the enzyme threonine dehydrogenase.^{[14][15]} This pathway is crucial for energy production and providing one-carbon units for cellular metabolism.

[Click to download full resolution via product page](#)

A primary metabolic pathway for L-Threonine degradation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quality control of **DL-Threonine** powder.

¹H NMR (Proton NMR): In D₂O, the proton NMR spectrum of **DL-Threonine** hydrate shows characteristic signals. Key chemical shifts are approximately 4.26 ppm (doublet, α -proton), 3.60 ppm (multiplet, β -proton), and 1.33 ppm (doublet, γ -methyl protons).^[16]

¹³C NMR (Carbon NMR): For L-Threonine in D₂O, the approximate chemical shifts are observed around 175.7 ppm (C4, carboxyl), 68.7 ppm (C2, β-carbon), 63.2 ppm (C3, α-carbon), and 22.2 ppm (C1, methyl).

Infrared (IR) Spectroscopy: The FT-IR spectrum of threonine shows characteristic absorption bands corresponding to its functional groups.[13][17]

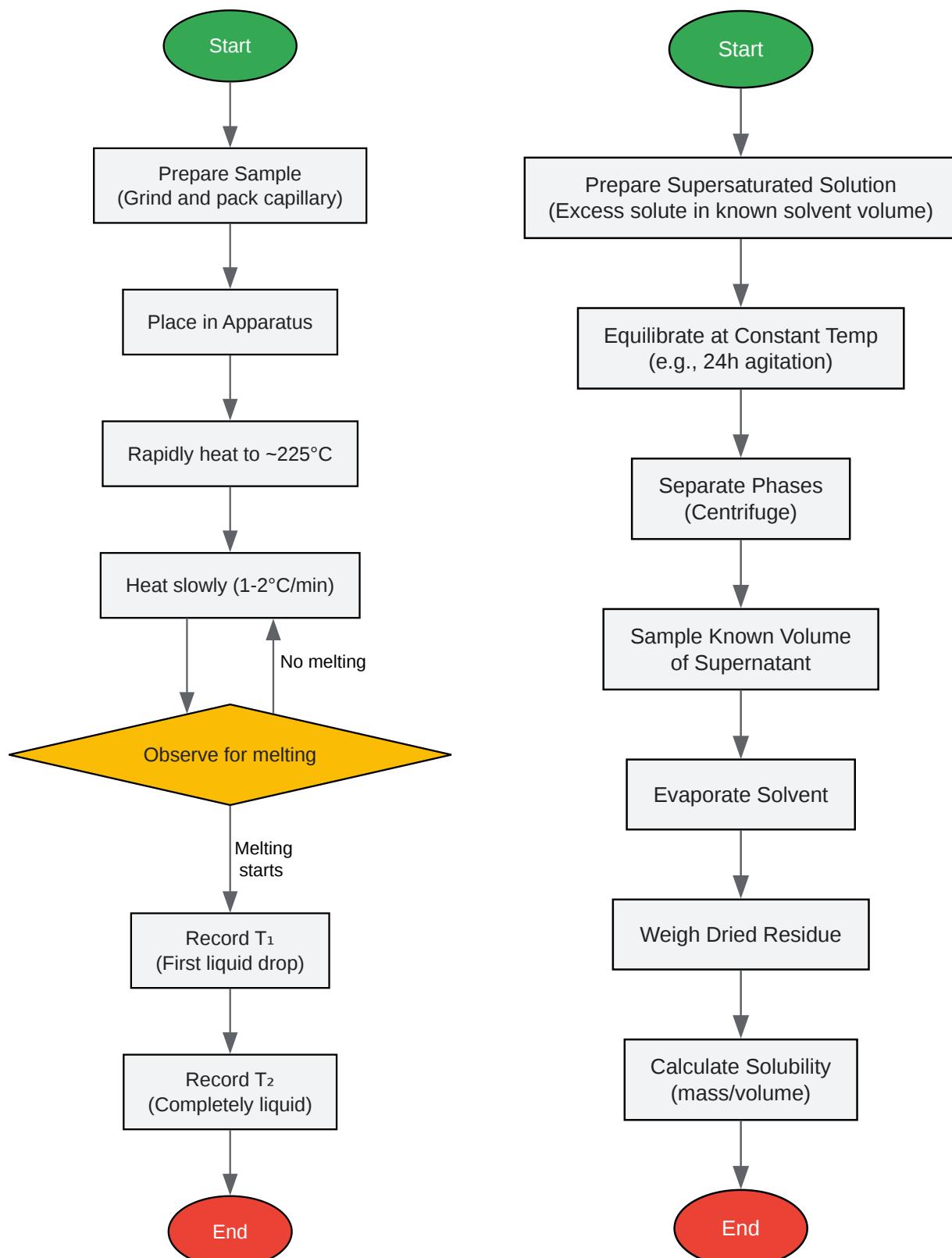
Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3000-3200	Stretching	O-H and N-H
~2900-3000	Stretching	C-H (aliphatic)
~1600-1660	Bending	N-H (primary amine)
~1580-1600	Asymmetric Stretching	COO ⁻ (carboxylate)
~1400-1450	Symmetric Stretching	COO ⁻ (carboxylate)
~1080-1100	Stretching	C-O (hydroxyl)

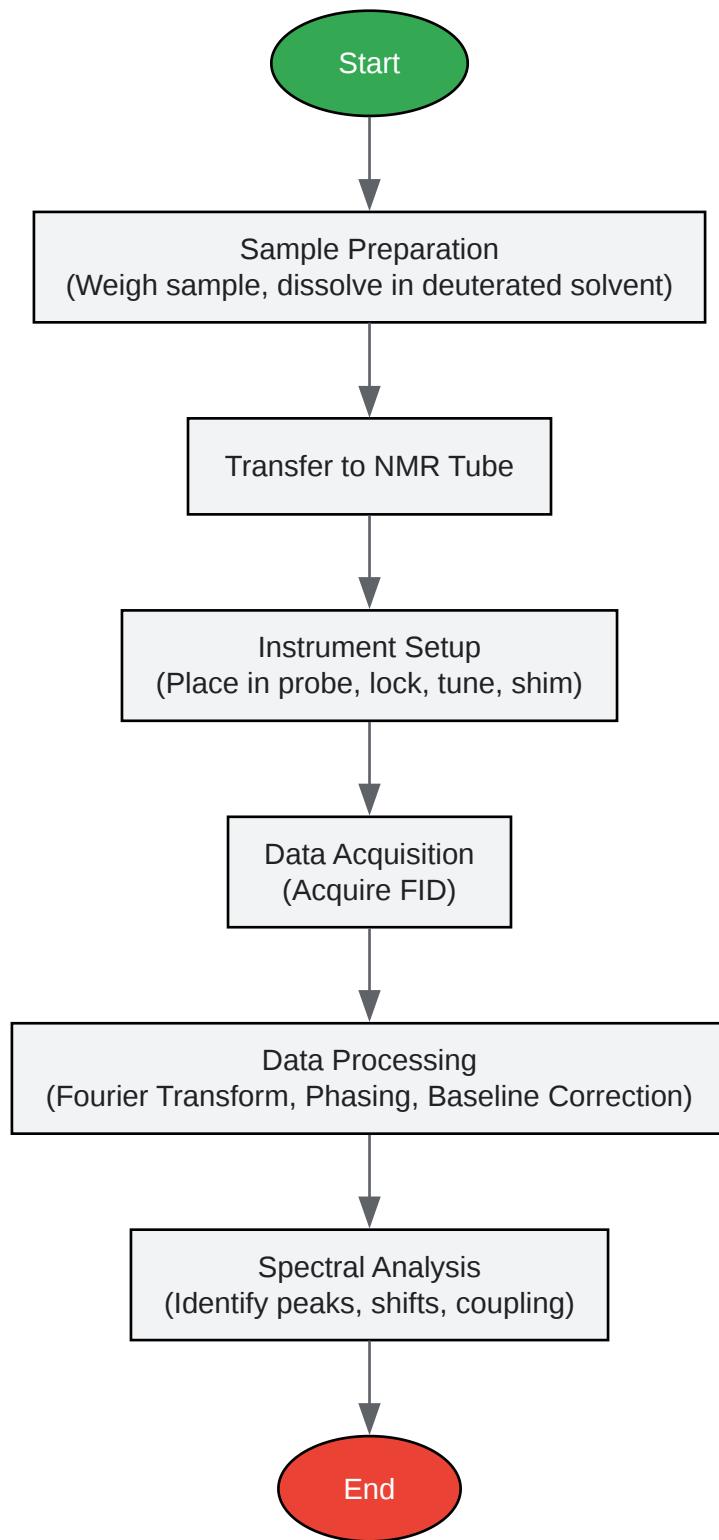
Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of **DL-Threonine** powder.

Melting Point Determination

Principle: The melting point is determined by heating a small, packed sample of the powder at a controlled rate and observing the temperature range from the first sign of melting to complete liquefaction. For substances like amino acids that may decompose, a rapid heating rate can provide an approximate range, followed by a slower, more precise measurement.[18]


Apparatus and Reagents:


- Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube).
- Capillary tubes (sealed at one end).
- **DL-Threonine** powder.

- Mortar and pestle (for grinding).

Procedure:

- Ensure the **DL-Threonine** powder is completely dry and finely ground using a mortar and pestle.
- Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (~244°C).
- Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature (T_1) when the first drop of liquid appears.
- Record the temperature (T_2) when the entire sample has melted into a clear liquid.
- The melting range is reported as $T_1 - T_2$.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-Threonine CAS#: 80-68-2 [m.chemicalbook.com]
- 2. DL-Threonine | CAS#:80-68-2 | Chemsric [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. DL Threonine Manufacturer,Exporter,Supplier [avanschem.com]
- 5. D-Threonine | C4H9NO3 | CID 69435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. DL-threonine [stenutz.eu]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
- 11. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Threonine - Wikipedia [en.wikipedia.org]
- 16. DL-Threonine hydrate(2:1)(6028-28-0) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Physical and chemical properties of DL-Threonine powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b559538#physical-and-chemical-properties-of-dl-threonine-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com